molecular formula C18H15N3O3S B5226883 2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide

2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide

Cat. No.: B5226883
M. Wt: 353.4 g/mol
InChI Key: RBJHZLUHZGUJSY-UHFFFAOYSA-N
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Description

2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C18H15N3O3S and a molecular weight of 353.395 g/mol This compound is characterized by the presence of a quinoline ring, a sulfanyl group, and a nitrophenylacetamide moiety

Preparation Methods

The synthesis of 2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group results in sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity. The nitrophenylacetamide moiety can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Similar compounds to 2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.

Properties

IUPAC Name

2-(2-methylquinolin-8-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-5-6-13-3-2-4-16(18(13)19-12)25-11-17(22)20-14-7-9-15(10-8-14)21(23)24/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJHZLUHZGUJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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